molecular formula C25H28N2O4S B486345 1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine CAS No. 420808-65-7

1-Benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine

Cat. No.: B486345
CAS No.: 420808-65-7
M. Wt: 452.6g/mol
InChI Key: XTUZSYPIGUSNRU-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C25H28N2O4S . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a benzhydryl group and a 2,5-dimethoxyphenyl sulfonyl group . The exact structure can be confirmed through spectroscopic methods and X-ray diffraction studies .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not specified in the search results. These properties can be determined through experimental methods .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Piperazine derivatives can interact with various biological targets due to their versatile binding properties .

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given the known pharmacological relevance of piperazine derivatives . Additionally, more detailed studies on its physical and chemical properties could be beneficial .

Properties

IUPAC Name

1-benzhydryl-4-(2,5-dimethoxyphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-30-22-13-14-23(31-2)24(19-22)32(28,29)27-17-15-26(16-18-27)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUZSYPIGUSNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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